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Compound of Interest

Compound Name:

6-Bromo-2-(3-

isopropoxyphenyl)quinoline-4-

carboxylic acid

Cat. No.: B444178 Get Quote

A Technical Guide to 6-Bromo-2-(3-
isopropoxyphenyl)quinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 6-Bromo-2-(3-
isopropoxyphenyl)quinoline-4-carboxylic acid, a heterocyclic compound belonging to the

quinoline-4-carboxylic acid class. This class of molecules is of significant interest in medicinal

chemistry due to its versatile scaffold, which is foundational to numerous therapeutic agents.

This guide covers the compound's chemical identity, physicochemical properties, a probable

synthetic pathway, and its potential biological relevance in the context of kinase inhibition.

Chemical Identity and Structure
The nomenclature and structural details provide the fundamental identity of the compound.

IUPAC Name: 6-bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid.[1]

2D Structure:
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Physicochemical and Biological Data
Quantitative data is essential for assessing the compound's potential as a drug candidate. The

following table summarizes known identifiers. Specific experimental data for this molecule is

not widely available in public literature; however, the quinoline-4-carboxylic acid scaffold is

extensively studied for its biological activities.[2][3]

Property Value Source

CAS Number 445289-20-3 [1][4][5]

Molecular Formula C₁₉H₁₆BrNO₃ [1][4][6]

Molecular Weight 386.25 g/mol [4][7]

Melting Point Data not publicly available -

Solubility Data not publicly available -

Biological Activity (IC₅₀)

Data not publicly available for

this specific compound.

Derivatives of quinoline-4-

carboxylic acid are known

inhibitors of various protein

kinases like CK2 and sirtuins

(SIRT3).[8][9][10]

-

Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below

are representative protocols for the synthesis and potential biological evaluation of this

compound class.

The Doebner reaction is a classical and efficient three-component method for synthesizing 2-

substituted quinoline-4-carboxylic acids.[11][12] This one-pot synthesis involves the
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condensation of an aniline, an aldehyde, and pyruvic acid.

Principle: The reaction proceeds via the formation of an N-arylimine (Schiff base) from the

aniline and aldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid to

the imine, intramolecular electrophilic cyclization, and subsequent oxidation to yield the

aromatic quinoline product.[11]

General Protocol:

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-bromoaniline (the

aniline component) and 1.0 equivalent of 3-isopropoxybenzaldehyde (the aldehyde

component) in a suitable solvent (e.g., ethanol or refluxing acetic acid).

Initiation: Add 1.1 equivalents of pyruvic acid to the mixture.

Reaction: Heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored

using Thin Layer Chromatography (TLC).

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often

precipitates out of the solution. If not, the solvent can be partially removed under reduced

pressure to induce crystallization.

Purification: Collect the solid product by filtration. Wash the crude product with a cold solvent

(e.g., diethyl ether or cold ethanol) to remove unreacted starting materials.

Recrystallization: Further purify the product by recrystallization from an appropriate solvent

system (e.g., ethanol/water mixture) to obtain the final 6-Bromo-2-(3-
isopropoxyphenyl)quinoline-4-carboxylic acid.

Characterization: Confirm the structure and purity of the final compound using techniques

such as NMR spectroscopy, Mass Spectrometry, and HPLC.

Given that the quinoline scaffold is a known "privileged structure" for developing kinase

inhibitors, a common evaluation method is an in vitro kinase assay to determine the

compound's inhibitory potency (IC₅₀).[2]
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Principle: This assay measures the activity of a specific protein kinase by quantifying the

phosphorylation of a substrate. The ability of the test compound to inhibit this phosphorylation

is measured, typically by detecting the amount of ATP consumed or the amount of

phosphorylated substrate produced.

General Protocol:

Reagent Preparation: Prepare a kinase buffer solution (e.g., Tris-HCl, MgCl₂, DTT). Prepare

stock solutions of the kinase enzyme, the specific peptide substrate, and ATP. Dissolve the

test compound (6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid) in DMSO

to create a high-concentration stock solution.

Serial Dilution: Perform serial dilutions of the test compound stock solution in DMSO to

create a range of concentrations for testing (e.g., from 100 µM to 1 nM).

Assay Plate Setup: In a 96-well or 384-well plate, add the kinase, substrate, and the test

compound at various concentrations to the kinase buffer. Include positive (no inhibitor) and

negative (no kinase) controls.

Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of

ATP (often at or near the Km value for the specific kinase).[13]

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific

period (e.g., 30-60 minutes) within the region of linear enzyme kinetics.[13]

Detection: Stop the reaction and quantify the kinase activity. This can be done using various

methods:

Luminescence-based: Use a commercial kit (e.g., Kinase-Glo®) that measures the

amount of remaining ATP. A lower luminescence signal indicates higher kinase activity

(more ATP consumed) and thus lower inhibition.

Fluorescence-based: Use a modified substrate that becomes fluorescent upon

phosphorylation.

Radiometric: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate

into the substrate.[13]
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Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound

concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the

concentration of the inhibitor required to reduce kinase activity by 50%.

Visualized Workflows and Pathways
Diagrams help clarify complex relationships and processes in synthesis and biological systems.
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Caption: General workflow for the Doebner synthesis of quinoline-4-carboxylic acids.
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Caption: A typical experimental workflow for in vitro kinase inhibitor screening.
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Caption: A representative kinase cascade showing a potential point of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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